molecular formula C15H15N5O2S B2486830 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1251578-25-2

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2486830
CAS No.: 1251578-25-2
M. Wt: 329.38
InChI Key: LNVVJQSIZHKNRY-UHFFFAOYSA-N
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Description

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features an indole nucleus, a thiadiazole ring, and an acetamide group. This compound is of significant interest due to its potential biological and pharmacological activities, which are attributed to the presence of the indole and thiadiazole moieties.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Some indole derivatives have been shown to selectively inhibit the viability of certain cell types . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some indole derivatives have been shown to inhibit microtubule assembly formation . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some indole derivatives have been shown to exhibit considerable activity in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vary with different dosages in animal models. For instance, one indole derivative was found to dose-dependently inhibit tumor growth in a S180 mouse model .

Metabolic Pathways

Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms .

Transport and Distribution

Many indole derivatives are known to be highly soluble in water and other polar solvents .

Subcellular Localization

Many indole derivatives are known to interact with various subcellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting thiosemicarbazide with a suitable carboxylic acid derivative under cyclization conditions.

    Coupling of Indole and Thiadiazole: The indole derivative is then coupled with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-thiadiazole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

Uniqueness

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of the indole and thiadiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-methyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-18-19-15(23-9)17-13(21)8-20(2)14(22)11-7-16-12-6-4-3-5-10(11)12/h3-7,16H,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVJQSIZHKNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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